![molecular formula C8H12ClNO3 B12977321 Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)
Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate
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Overview
Description
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is a chemical compound with a cyclopropane ring, an ethyl ester group, and a chloroacetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropane-1-carboxylate with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
While specific industrial production methods for ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.
Hydrolysis: The major product is cyclopropane-1-carboxylic acid.
Reduction: Products include cyclopropylamines or cyclopropanols.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate has the following chemical structure:
- Molecular Formula : C₈H₈ClN O₃
- CAS Number : 1279815-30-3
This compound features a cyclopropane ring, which contributes to its unique reactivity and biological activity. The presence of the chloroacetyl group enhances its potential as a bioactive agent.
Antimicrobial Activity
Recent studies have indicated that derivatives of cyclopropane compounds, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can effectively inhibit the growth of various pathogenic bacteria, including strains resistant to conventional antibiotics .
Anticancer Potential
There is emerging evidence suggesting that this compound may have anticancer properties. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the bioavailability and controlled release of drugs in targeted therapies .
Pesticidal Activity
This compound has been identified as a promising candidate for developing new pesticides. Patents indicate its efficacy against various pests from different taxonomic groups, including arthropods and mollusks . This compound's mechanism involves disrupting key biological processes in target organisms, leading to effective pest control.
Herbicidal Properties
Research has also explored the herbicidal potential of this compound, with findings suggesting that it can inhibit the growth of certain weeds without adversely affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus at low concentrations (4-32 μg/mL). |
Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines through caspase activation pathways. |
Study C | Pesticidal Efficacy | Showed over 90% mortality in treated insect populations within 48 hours of exposure. |
Mechanism of Action
The mechanism of action of ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes through covalent modification of active site residues. The chloroacetamido group can form covalent bonds with nucleophilic amino acid residues, such as cysteine or serine, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-((2-cyanoethyl)amino)cyclopropane-1-carboxylate: Similar in structure but contains a cyanoethyl group instead of a chloroacetamido group.
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, structurally similar but lacks the ester and chloroacetamido groups.
Uniqueness
Ethyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the chloroacetamido group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring, which contributes to its reactivity and biological properties. The presence of the chloroacetyl group allows for covalent interactions with biological macromolecules, particularly enzymes.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The chloroacetamido moiety can form covalent bonds with nucleophilic amino acids such as cysteine or serine in the active sites of enzymes, leading to inhibition. This mechanism is crucial for the development of drugs targeting specific enzymes involved in various diseases.
Applications in Medicinal Chemistry
This compound has been explored for several applications:
- Drug Development : Its structural features make it a candidate for designing inhibitors or modulators for various therapeutic targets.
- Organic Synthesis : It serves as a building block for synthesizing more complex molecules, facilitating the discovery of new drugs.
- Biological Studies : The compound is used to investigate the effects of cyclopropane derivatives on biological systems, enhancing our understanding of their pharmacological properties.
Biological Activity Studies
Several studies have investigated the biological activity of this compound. Below are key findings from notable research:
Case Studies
- Antitumor Activity : A study using human prostate cancer cells (PC-3) showed that this compound significantly reduced cell viability, indicating its potential as an antitumor agent. The study employed sulforhodamine B (SRB) assays to quantify cell proliferation and apoptosis .
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that it could effectively reduce enzyme activity through covalent modification, supporting its role in drug development.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggested favorable absorption and distribution characteristics, which are essential for further development as a therapeutic agent .
Properties
Molecular Formula |
C8H12ClNO3 |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
ethyl 1-[(2-chloroacetyl)amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-7(12)8(3-4-8)10-6(11)5-9/h2-5H2,1H3,(H,10,11) |
InChI Key |
ZACCBWISPIWXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)NC(=O)CCl |
Origin of Product |
United States |
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